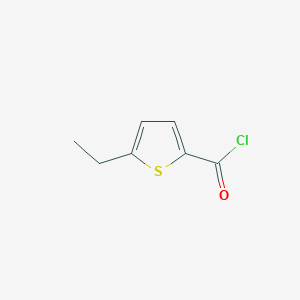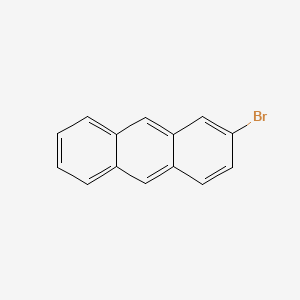
2-Bromoanthracen
Übersicht
Beschreibung
2-Bromoanthracene is a useful research compound. Its molecular formula is C14H9Br and its molecular weight is 257.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromoanthracene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromoanthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromoanthracene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-Bromoanthracen wird in der organischen Synthese verwendet . Es handelt sich um eine Art Anthracen, eine Klasse organischer Verbindungen, die aus kondensierten Benzolringen aufgebaut sind . Diese Verbindungen haben aufgrund ihrer interessanten chemischen und physikalischen Eigenschaften die Aufmerksamkeit von Forschern auf sich gezogen .
Photoreaktivitätsstudien
Anthracene, einschließlich this compound, werden aufgrund ihrer einzigartigen starren Molekülstruktur und Photoreaktivität in Chemie und Materialwissenschaften zunehmend eingesetzt . Insbesondere die Photodimerisierung kann zur Herstellung neuartiger photoresponsiver Materialien genutzt werden .
Untersuchung der Photodimerisierung
Die Kernmagnetresonanzspektroskopie (NMR) wird zur Untersuchung der Photodimerisierung von zwei exemplarischen Anthracenen eingesetzt: Anthracen (A) und 9-Bromoanthracen (B) . Dies führt zu einem besseren Verständnis der Photodimerisierungsprozesse .
Herstellung von photoresponsiven Materialien
Die Photoreaktion in der Anthracenmischung, abgesehen von AA und BB, liefert zusätzlich eine große Menge des AB-Mixdimers . Dies erleichtert die rationale Photoherstellung von Mix-Anthracen-basierten Materialien, was in der Polymer- und Materialwissenschaft von entscheidender Bedeutung ist .
Untersuchung der Kinetik
Das aus NMR-Studien abgeleitete kinetische Modell zeigte, dass die Dimerisierung von A im Vergleich zu B schneller war, wenn die Verbindungen in separaten Proben untersucht wurden, und 2-mal schneller, wenn die Verbindungen in der Mischung hergestellt wurden . Dies ermöglicht die Abschätzung der relativen Reaktivität für alle Reaktionen unter den gleichen experimentellen Bedingungen .
Vorläufer für andere Verbindungen
This compound kann als Vorläufer für andere Verbindungen dienen. Wenn beispielsweise 9,10-Dibromoanthracen mit Brom in CCl4 ohne Katalysator behandelt wurde, wurde 1,2,3,4,9,10-Hexabromo-1,2,3,4-tetrahydro-anthracen erhalten .
Wirkmechanismus
Target of Action
2-Bromoanthracene is a mono-brominated anthracene derivative . It is primarily used as a building block for the construction of polycyclic aromatic hydrocarbon (PAH) anthracenes . These PAH anthracenes are used in organic field-effect transistors (OFETs) and organic light-emitting diode (OLED) devices . Therefore, the primary targets of 2-Bromoanthracene are these electronic devices where it contributes to their functionality.
Mode of Action
The mode of action of 2-Bromoanthracene is primarily through its role as a precursor in the synthesis of more complex anthracene derivatives . For instance, it can be used to produce 2,9,10-tribromoanthracene, which can then be transformed into trimethoxy compound and trinitrile . These reactions involve the elimination of bromine atoms and the addition of other functional groups .
Biochemical Pathways
The bromination of 9,10-dibromoanthracene can yield 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene, which can then undergo base-induced elimination to produce 2,9,10-tribromoanthracene . This compound can then be transformed into other anthracene derivatives through nucleophilic substitution reactions .
Pharmacokinetics
Its physical and chemical properties, such as its reactivity with other compounds and its solubility, play a crucial role in its utility in the production of anthracene derivatives .
Result of Action
The primary result of the action of 2-Bromoanthracene is the production of anthracene derivatives that are used in electronic devices . These derivatives contribute to the functionality of devices such as OFETs and OLEDs .
Action Environment
The action of 2-Bromoanthracene is influenced by various environmental factors. For instance, the bromination of 9,10-dibromoanthracene to produce hexabromide requires the presence of bromine in carbon tetrachloride without a catalyst . Additionally, the base-induced elimination of hexabromide to produce 2,9,10-tribromoanthracene requires the presence of a base . Therefore, the action, efficacy, and stability of 2-Bromoanthracene are highly dependent on the chemical environment in which it is used.
Safety and Hazards
Zukünftige Richtungen
2-Bromoanthracene is being utilized more often in chemistry and materials sciences due to its unique rigid molecular structure and photoreactivity . Its photodimerization can be harnessed for the fabrication of novel photoresponsive materials . Future research could focus on better understanding the photodimerization processes to facilitate the rational photofabrication of mix-anthracene-based materials .
Biochemische Analyse
Biochemical Properties
2-Bromoanthracene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to interact with enzymes and proteins involved in oxidative stress responses and metabolic pathways. For instance, 2-Bromoanthracene can bind to cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive oxygen species (ROS), which can further influence cellular processes.
Cellular Effects
The effects of 2-Bromoanthracene on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Bromoanthracene can induce oxidative stress in cells by generating ROS, leading to the activation of signaling pathways such as the MAPK and NF-κB pathways . These pathways play a crucial role in regulating inflammation, apoptosis, and cell survival. Additionally, 2-Bromoanthracene can alter gene expression by modulating transcription factors and epigenetic markers, thereby affecting cellular functions and metabolic activities.
Molecular Mechanism
At the molecular level, 2-Bromoanthracene exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to enzyme inhibition or activation . This interaction can result in the production of ROS, which can cause oxidative damage to cellular components such as DNA, proteins, and lipids. Furthermore, 2-Bromoanthracene can influence gene expression by interacting with transcription factors and altering chromatin structure, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromoanthracene can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Studies have shown that the long-term exposure of cells to 2-Bromoanthracene can result in sustained oxidative stress, leading to chronic inflammation and cellular damage. These temporal effects are crucial for understanding the compound’s long-term impact on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Bromoanthracene vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in cellular metabolism . At higher doses, 2-Bromoanthracene can cause significant toxicity, leading to adverse effects such as liver damage, inflammation, and apoptosis. Threshold effects have been observed, where a specific dosage range triggers a marked increase in toxic responses, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
2-Bromoanthracene is involved in various metabolic pathways, primarily those related to xenobiotic metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction of 2-Bromoanthracene with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Bromoanthracene is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For instance, it can bind to albumin in the bloodstream, aiding its transport to different tissues. Additionally, 2-Bromoanthracene can accumulate in lipid-rich compartments, such as cell membranes and adipose tissue, influencing its localization and bioavailability.
Subcellular Localization
The subcellular localization of 2-Bromoanthracene is critical for its activity and function. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum (ER) and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct 2-Bromoanthracene to these organelles. The presence of 2-Bromoanthracene in the ER can affect protein folding and secretion, while its accumulation in mitochondria can influence mitochondrial function and energy production.
Eigenschaften
IUPAC Name |
2-bromoanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXBCVWIECUMDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90492758 | |
| Record name | 2-Bromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7321-27-9 | |
| Record name | 2-Bromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromanthracen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
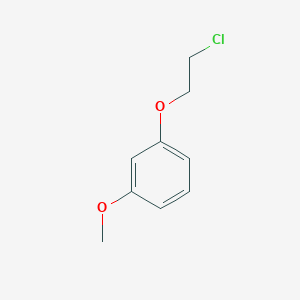
![2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol](/img/structure/B1279997.png)

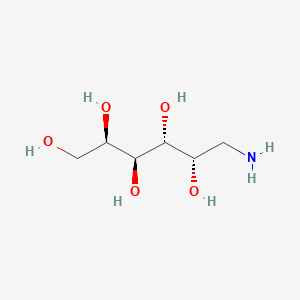

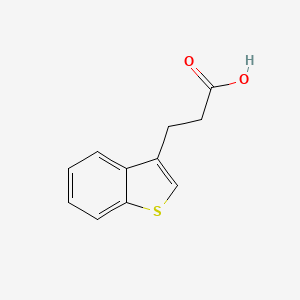



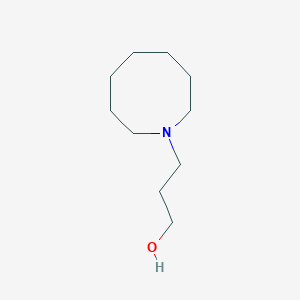

![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)
